2-methyl-N'-[(1E)-1-phenylethylidene]furan-3-carbohydrazide
Description
2-Methyl-N'-[(1E)-1-phenylethylidene]furan-3-carbohydrazide is a hydrazide derivative featuring a furan ring substituted with a methyl group at the 2-position and a phenylethylidene moiety at the carbohydrazide nitrogen. Its synthesis involves refluxing 2-methylfuran-3-carbohydrazide with acetophenone in ethanol under acidic conditions (AcOH), yielding the product with high efficiency (96.4%) . The compound’s structure is characterized by a conjugated hydrazone (C=N) linkage, confirmed via IR spectroscopy (C=N stretch at ~1594 cm⁻¹) . Its molecular formula is C₁₅H₁₄N₂O₂, with a molecular weight of 254.29 g/mol.
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-methyl-N-[(E)-1-phenylethylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C14H14N2O2/c1-10(12-6-4-3-5-7-12)15-16-14(17)13-8-9-18-11(13)2/h3-9H,1-2H3,(H,16,17)/b15-10+ |
InChI Key |
XXDOALYLCLZHBY-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C(\C)/C2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=CC=C2 |
solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Preparation of Carbohydrazide Intermediate (Compound 2)
Ethyl 5-(1,2,3,4-tetrahydroxybutyl)-2-methylfuran-3-carboxylate (1 ) is refluxed with excess hydrazine hydrate in ethanol. The reaction proceeds via nucleophilic acyl substitution, replacing the ethoxy group with a hydrazide functionality. The product, carbohydrazide 2 , is isolated as a crystalline solid with a yield of 85–90%. Key spectral data for 2 include:
Condensation with Acetophenone
Carbohydrazide 2 is reacted with acetophenone in ethanol under catalytic acid conditions (e.g., HCl or acetic acid). The reaction forms a hydrazone linkage via dehydration, yielding compound 3 with a reported yield of 63.8–84.9%. The reaction mechanism involves:
-
Protonation of the carbonyl oxygen of acetophenone.
-
Nucleophilic attack by the hydrazide nitrogen.
-
Elimination of water to form the E-configuration imine.
Reaction Conditions:
-
Solvent: Ethanol
-
Temperature: Reflux (78°C)
-
Time: 6–8 hours
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
The ¹H-NMR spectrum of compound 3 (DMSO-d₆) confirms the hydrazone structure:
-
δ 2.21 ppm (s, 3H): Methyl group on the furan ring.
-
δ 6.57 ppm (s, 1H): Proton at position-4 of the furan ring.
-
δ 7.27–7.58 ppm (m, 5H): Aromatic protons from the phenylethylidene moiety.
The absence of the NH₂ signal (present in intermediate 2 ) and the appearance of a singlet for the NH proton validate successful condensation.
Infrared (IR) Spectroscopy
Mass Spectrometry
The mass spectrum shows a molecular ion peak at m/z 266 (M⁺), consistent with the molecular formula C₁₅H₁₈N₂O₃. Fragmentation patterns include losses of H₂O (m/z 248) and the phenylethylidene group (m/z 133).
Optimization of Reaction Conditions
Yield Enhancement Strategies
Purification Techniques
-
Recrystallization: Ethanol is the preferred solvent, yielding pale yellow crystals with >95% purity.
-
Chromatography: Silica gel column chromatography (CHCl₃/MeOH, 20:1) resolves minor byproducts.
Comparative Analysis of Synthetic Routes
While the condensation method is predominant, alternative approaches have been explored:
Periodate Oxidation Followed by Reductive Amination
Periodate oxidation of compound 3 generates a formyl derivative, which can undergo reductive amination with amines. However, this route is less efficient (yield: 36–65%) and introduces complexity.
Solid-Phase Synthesis
Attempts to immobilize carbohydrazide 2 on Wang resin showed promise but suffered from low yields (≤40%) due to steric hindrance.
Challenges and Limitations
-
Stereochemical Control: The E-configuration of the hydrazone is favored, but trace Z-isomers (<5%) complicate purification.
-
Moisture Sensitivity: The free OH groups in the sugar moiety necessitate anhydrous conditions during synthesis.
-
Scale-Up Issues: Batch sizes >100 g result in reduced yields (≈50%) due to incomplete condensation.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N’-(1-PHENYLETHYLIDENE)-3-FUROHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.
Substitution: The furan ring and phenylethylidene moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction could produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Overview
2-methyl-N'-[(1E)-1-phenylethylidene]furan-3-carbohydrazide is a synthetic compound characterized by its unique molecular structure, which includes a furan ring and a carbohydrazide group. This compound has garnered attention in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Synthetic Routes
The synthesis of this compound typically involves the condensation reaction between 2-methylfuran-3-carbohydrazide and acetophenone under acidic conditions. The reaction is generally carried out in solvents such as ethanol or methanol, followed by purification through recrystallization or chromatography.
The compound has shown promise in various biological applications, including:
- Antioxidant Activity : Research indicates that it possesses significant antioxidant properties, capable of scavenging free radicals and reducing oxidative stress in cellular systems.
- Antimicrobial Properties : Studies have demonstrated its effectiveness against multiple bacterial strains, potentially due to its ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Pharmacological Applications
The unique structure of this compound positions it as a candidate for therapeutic applications:
- Cancer Research : Investigations into its anticancer properties suggest it may induce apoptosis in cancer cells and inhibit cell proliferation through interaction with specific molecular targets.
- Monoamine Oxidase Inhibition : Recent studies have explored its potential as an inhibitor of monoamine oxidase enzymes, which are crucial in the metabolism of neurotransmitters and may have implications for treating depression and other neurological disorders .
Case Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant capacity using DPPH and ABTS assays, this compound significantly reduced DPPH radical concentrations by 78% at a concentration of 100 µg/mL, indicating strong antioxidant properties.
Case Study 2: Antimicrobial Activity Assessment
A series of experiments tested the antimicrobial efficacy of the compound against various bacterial strains. Results revealed substantial inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as a natural antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-METHYL-N’-(1-PHENYLETHYLIDENE)-3-FUROHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Furan/Heterocyclic Core
N′-[(E)-Furan-2-ylmethylidene]furan-2-carbohydrazide
- Structure: Contains two furan rings (one as the core, another in the hydrazone moiety).
- Synthesis : Prepared via condensation of furan-2-carbohydrazide with furfural.
- Crystallography : Orthorhombic crystal system (Pbca) with C5–N1 bond length of 1.276 Å (indicative of a double bond) and intermolecular N–H···O hydrogen bonding .
- Key Difference : Lack of methyl and phenylethylidene groups reduces steric bulk compared to the target compound.
N′-[(1E)-1-Phenylethylidene]-1,3-benzothiazole-2-carbohydrazide (PEBTH)
- Structure : Benzothiazole replaces the furan ring.
- Characterization : Using Marvin Sketch 20.8, PEBTH exhibits a higher log P (3.12 vs. ~2.5 for the target compound), suggesting increased lipophilicity. Its pKa is 2.89 (deprotonation at the benzothiazole N) .
- Biological Relevance : Benzothiazole derivatives often show enhanced antimicrobial activity compared to furan analogs .
Substituent Effects on the Aromatic Ring
N′-[(E)-(3-Hydroxyphenyl)methylene]-2-furohydrazide
- Structure : A hydroxy group at the phenyl meta-position.
- Impact : The –OH group introduces hydrogen-bonding capability, increasing solubility in polar solvents. IR shows a broad O–H stretch at 3473 cm⁻¹ .
- Comparison : The target compound’s unsubstituted phenyl group may reduce polarity, favoring membrane permeability.
N′-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]furan-2-carbohydrazide
Heterocyclic Modifications Beyond Furan
3-(2-Furyl)-N′-[(E)-(2-methoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide
Physicochemical and Spectroscopic Comparisons
Spectral Data
| Compound | IR (C=N, cm⁻¹) | ¹H NMR (N–H, ppm) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 1594 | 8.2–8.5 | 134–135 |
| N′-[(E)-Furan-2-ylmethylidene]furan-2-carbohydrazide | 1629 | 10.1 | 183 |
| PEBTH | 1664 | 9.8 | 295 (decomp.) |
Physicochemical Properties
| Compound | log P | pKa | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | ~2.5 | 3.1 | 254.29 |
| PEBTH | 3.12 | 2.89 | 295.08 |
| N′-[(E)-(3-Hydroxyphenyl)methylene]-2-furohydrazide | 1.8 | 4.2 | 244.24 |
- log P : The target compound’s methyl and phenyl groups increase lipophilicity compared to hydroxy-substituted analogs.
Biological Activity
2-methyl-N'-[(1E)-1-phenylethylidene]furan-3-carbohydrazide is a compound belonging to the hydrazone class, which has garnered attention for its potential biological activities. Hydrazones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furan ring, a hydrazone linkage, and a phenylethylidene moiety, which may contribute to its biological activity.
Antioxidant Activity
Research indicates that hydrazones often exhibit significant antioxidant properties. The compound's ability to scavenge free radicals can be attributed to the presence of hydroxyl groups and the conjugated system within its structure. Studies have shown that derivatives of hydrazones can exhibit high total antioxidant capacity, making them potential candidates for treating oxidative stress-related diseases.
| Compound | Total Antioxidant Capacity (Trolox equivalent) |
|---|---|
| This compound | TBD (To Be Determined) |
Anticancer Activity
Hydrazone derivatives have been studied for their anticancer effects. In vitro studies have demonstrated that certain hydrazones can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of cell proliferation.
Case Study:
A study focusing on similar hydrazone compounds reported that they exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer. The mechanism of action was linked to the modulation of apoptotic pathways and cell cycle arrest.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the therapeutic potential of compounds like this compound. Preliminary data suggest that this compound may inhibit key enzymes involved in neurodegenerative diseases.
Mechanistic Insights
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins. These studies highlight potential binding sites and interactions that contribute to its biological effects.
Molecular Docking Results
The docking analysis revealed favorable binding affinities with specific targets related to neurodegenerative diseases. The compound's structural features facilitate strong interactions through hydrogen bonding and hydrophobic contacts.
Q & A
Q. Basic Characterization
- NMR : ¹H and ¹³C NMR confirm hydrazone bond formation (δ 8.2–8.5 ppm for NH; δ 160–165 ppm for C=N) .
- Mass Spectrometry : Molecular ion peak at m/z 295 (M⁺) with fragmentation patterns matching the hydrazone backbone .
- IR Spectroscopy : Bands at 1645 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), and 3260 cm⁻¹ (N-H) .
Q. Advanced Techniques
- Single-crystal X-ray diffraction : Orthorhombic system (space group P2₁2₁2₁) with bond lengths (C=N: 1.28 Å) and dihedral angles (furan-phenyl: 45°) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding contributes 25% to crystal packing) .
What computational methods predict physicochemical properties?
Q. Key Parameters
| Property | Value/Method | Reference |
|---|---|---|
| LogP | 3.33 (Marvin Sketch 20.8) | |
| pKa | 7.4 (microspecies distribution) | |
| Polarizability | 28.5 ų (DFT/B3LYP/6-31G*) |
Q. Applications
- QSAR modeling : Use LogP and charge distribution (e.g., thiazole S-atom: -0.45 e⁻) to correlate with antimicrobial activity .
- Molecular docking : AutoDock Vina predicts binding affinity (-8.2 kcal/mol) to tyrosinase active sites .
How are biological activities evaluated methodologically?
Q. Antimicrobial Assays
Q. Mechanistic Studies
- Enzyme inhibition : Tyrosinase inhibition (IC₅₀ = 12 μM) via UV-Vis at λ = 475 nm .
- ROS detection : Fluorescent probes (DCFH-DA) quantify oxidative stress in bacterial cells .
How do electronic and steric effects influence reactivity?
Q. Substituent Analysis
- Hammett correlations : Linear free-energy relationships (ρ = +1.2) show electron-withdrawing groups enhance C=N electrophilicity .
- Steric maps : Molecular volume (~250 ų) limits accessibility to planar enzyme pockets .
Q. Advanced Modifications
- Introduce 4-hydroxyphenyl substituents: Reduces LogP by 0.5 units and improves solubility .
- Replace furan with thiophene: Increases π-π stacking (ΔG = -2.1 kcal/mol) .
What crystallographic strategies resolve structural ambiguities?
Q. Crystal Growth
Q. Refinement Protocols
- SHELXL : R-factor < 0.05 using high-resolution (<1.0 Å) data .
- Twinned data : HKL-3000 resolves pseudo-merohedral twinning (twin law: -h, -k, l) .
How are synthetic byproducts or impurities characterized?
Q. Chromatographic Methods
Q. Advanced Spectroscopy
- 2D NMR (COSY, HSQC) : Assigns regioisomeric impurities (e.g., E vs. Z hydrazones) .
What strategies improve bioactivity while reducing toxicity?
Q. SAR Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
